molecular formula C18H19NO B2549777 2,2,4-Trimethyl-7-phenoxy-1,2-dihydroquinoline CAS No. 873015-45-3

2,2,4-Trimethyl-7-phenoxy-1,2-dihydroquinoline

Cat. No.: B2549777
CAS No.: 873015-45-3
M. Wt: 265.356
InChI Key: WNIHMKZFGIGKAC-UHFFFAOYSA-N
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Description

“2,2,4-Trimethyl-1,2-dihydroquinoline” is a compound with the CAS Number: 147-47-7 . It is a yellow to brown sticky oil to semi-solid or liquid . It is used as a very important and effective industrial antioxidant in rubber technologies and also employed in preserving animal nutriments and vegetable oils .


Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is often cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method employed for its synthesis involves the heterogeneous catalytic condensation of aniline with acetone . Efficient materials such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 were synthesized by a microwave-assisted hydrothermal method .


Molecular Structure Analysis

The molecular formula of 2,2,4-Trimethyl-1,2-dihydroquinoline is C12H15N . The InChI Code is 1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 .


Chemical Reactions Analysis

1,2-Dihydro-2,2,4-trimethylquinoline neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical and Chemical Properties Analysis

The compound is insoluble in water but miscible with ethanol, acetone, benzene, monochlorobenzene, isopropyl acetate, and gasoline . It has a density of 1.08, a melting point of 72-94°C, a boiling point of >315°C, and a flashing point of 158.8°C .

Mechanism of Action

While the specific mechanism of action for “2,2,4-Trimethyl-7-phenoxy-1,2-dihydroquinoline” is not available, it’s worth noting that quinoline derivatives have the potential to function as powerful antioxidants against oxidative damage .

Safety and Hazards

When heated to decomposition, 1,2-Dihydro-2,2,4-trimethylquinoline emits toxic fumes of nitrogen oxides . It is combustible . It is moderately toxic by ingestion .

Properties

IUPAC Name

2,2,4-trimethyl-7-phenoxy-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13-12-18(2,3)19-17-11-15(9-10-16(13)17)20-14-7-5-4-6-8-14/h4-12,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIHMKZFGIGKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC(=C2)OC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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